molecular formula C9H14N2O B3330741 (4-Isopropoxy-phenyl)-hydrazine CAS No. 736891-34-2

(4-Isopropoxy-phenyl)-hydrazine

Cat. No.: B3330741
CAS No.: 736891-34-2
M. Wt: 166.22 g/mol
InChI Key: BKOQVJSQNRRGBE-UHFFFAOYSA-N
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Description

(4-Isopropoxy-phenyl)-hydrazine is an organic compound characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxy-phenyl)-hydrazine typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Isopropoxybenzaldehyde+Hydrazine hydrateThis compound\text{4-Isopropoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Isopropoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-phenyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazine moiety into a diazo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diazo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(4-Isopropoxy-phenyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropoxy-phenyl)-acetic acid
  • (4-Isopropoxy-phenyl)-methylsulfone
  • (4-Isopropoxy-phenyl)-triazole derivatives

Uniqueness

(4-Isopropoxy-phenyl)-hydrazine is unique due to its specific combination of an isopropoxy group and a hydrazine moiety attached to a phenyl ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOQVJSQNRRGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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